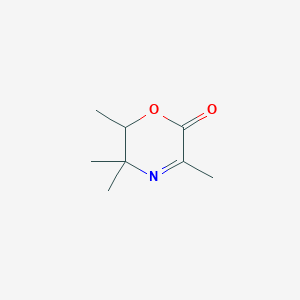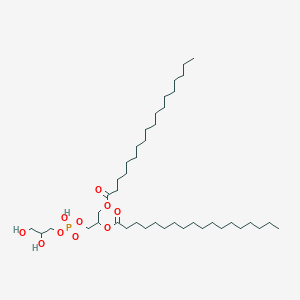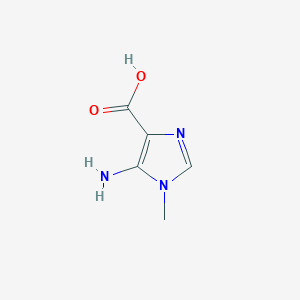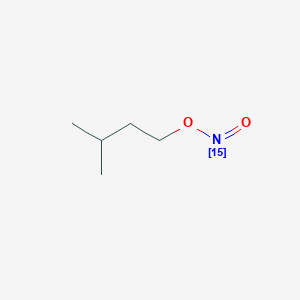![molecular formula C10H6N4O B054449 Tetrazolo[1,5-a]quinoline-4-carbaldehyde CAS No. 121497-03-8](/img/structure/B54449.png)
Tetrazolo[1,5-a]quinoline-4-carbaldehyde
Vue d'ensemble
Description
Tetrazolo[1,5-a]quinoline-4-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as quinolines and derivatives . It is used as a starting material in various chemical reactions .
Synthesis Analysis
The synthesis of Tetrazolo[1,5-a]quinoline-4-carbaldehyde involves the Claisen-Schmidt condensation, which is synthesized from Acetanilide and Vilsmeier reagent (DMF and PoCl3) to produce the intermediate compound 2-chloroquinoline-3-carbaldehyde . A series of new tetrazolo[1,5-a]quinoline-4-carbonitrile derivatives were synthesized for the first time via tetrazolo[1,5-a]quinoline derivatives .
Molecular Structure Analysis
The molecular structure of Tetrazolo[1,5-a]quinoline-4-carbaldehyde is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . The identity of all the compounds has been established by 1H NMR, 13C NMR, FTIR, and elemental analysis .
Chemical Reactions Analysis
Tetrazolo[1,5-a]quinoline-4-carbaldehyde is involved in various chemical reactions. For instance, it reacts with o-phenylenediamine in the presence of an organocatalyst p-TsOH under the influence of microwave irradiation to synthesize new 4-Benzimidazol-2-yl tetrazolo[1,5-a]quinoline derivatives .
Applications De Recherche Scientifique
Comprehensive Analysis of Tetrazolo[1,5-a]quinoline-4-carbaldehyde Applications
Tetrazolo[1,5-a]quinoline-4-carbaldehyde is a compound with a rich potential in various scientific research fields due to its unique chemical structure. Below is a detailed analysis of its applications across different scientific domains.
Antibacterial Activity: Tetrazolo[1,5-a]quinoline derivatives have been identified as promising scaffolds for new antibacterial agents. Their ability to act as nonclassical bioisosteres of carboxylic acids, due to their near pKa values, makes them suitable for receptor-ligand interactions . This property enhances their solubility in lipids, allowing easier penetration through cell membranes, which is crucial for antibacterial efficacy.
Antifungal Activity: Similar to their antibacterial properties, these compounds have shown significant antifungal activity. The planar structure of tetrazole favors the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This feature is advantageous in disrupting fungal cell wall synthesis or function, leading to potential applications in antifungal drug development.
Analgesic and Anti-inflammatory Properties: Tetrazolo[1,5-a]quinoline derivatives have been compared to indomethacin, a potent anti-inflammatory drug, indicating their potential as new anti-inflammatory agents . Their analgesic properties also suggest applications in pain management, possibly by modulating inflammatory pathways or directly affecting nociceptive neurons.
Antitumor Activity: The tetrazole moiety has been incorporated into compounds showing antitumor activity. Tetrazolo[1,5-a]quinoline-based triazoles, for instance, have been evaluated against various human tumor cell lines, including cervical, breast, and pancreatic carcinoma cells . Their activity was assessed using the Sulforhodamine B assay method, with doxorubicin as a standard.
Anticonvulsant Effects: Several substituted tetrazoles, including tetrazolo[1,5-a]quinoline derivatives, have demonstrated anticonvulsant activity . This suggests their potential use in the treatment of seizure disorders, where they may modulate neuronal excitability or synaptic transmission.
CNS Dispersant: The central nervous system (CNS) dispersant activity of tetrazoles indicates their potential application in disorders requiring CNS depressants . This could include treatments for anxiety, sleep disorders, and other conditions where CNS depressant effects are beneficial.
Antidiabetic Activity: Tetrazoles have been associated with antidiabetic activity, which could be explored further with tetrazolo[1,5-a]quinoline derivatives . Their role in modulating insulin release or glucose metabolism could be a promising area of research in diabetes treatment.
Virtual Screening Platforms: The chemical structure of tetrazoles makes them suitable for use in virtual screening platforms . Their diverse biological activities can be harnessed to design and discover new drugs with improved efficacy and reduced side effects.
Propriétés
IUPAC Name |
tetrazolo[1,5-a]quinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O/c15-6-8-5-7-3-1-2-4-9(7)14-10(8)11-12-13-14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAKFCBUSIIVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=NN=NN23)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367925 | |
| Record name | tetrazolo[1,5-a]quinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrazolo[1,5-a]quinoline-4-carbaldehyde | |
CAS RN |
121497-03-8 | |
| Record name | tetrazolo[1,5-a]quinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



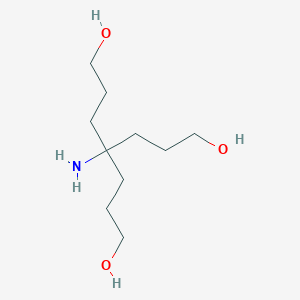


![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)
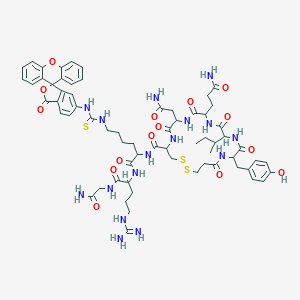
![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)
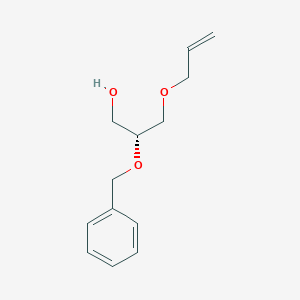

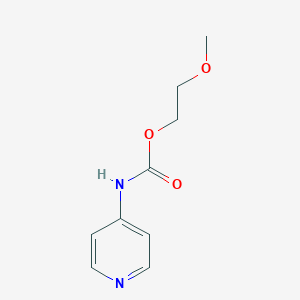
![2-Amino-7-methyl-5,7-dihydro-6H-[1,3]thiazolo[5,4-f]indol-6-one](/img/structure/B54387.png)
